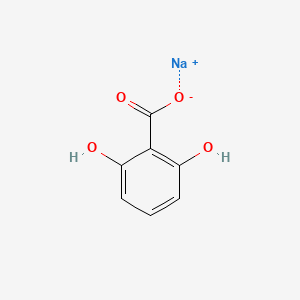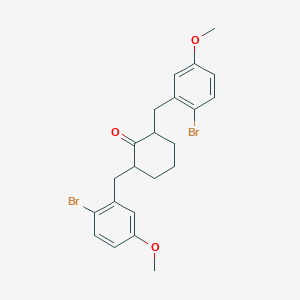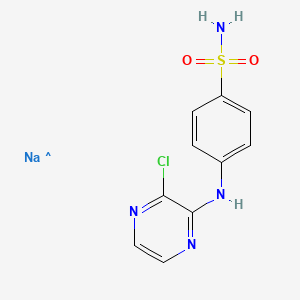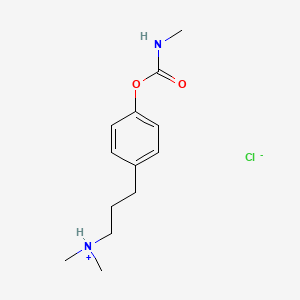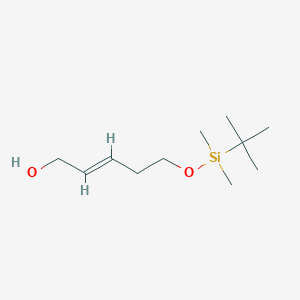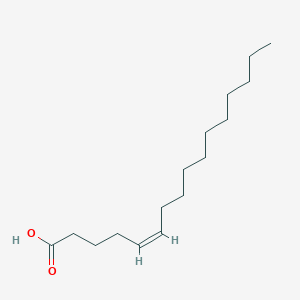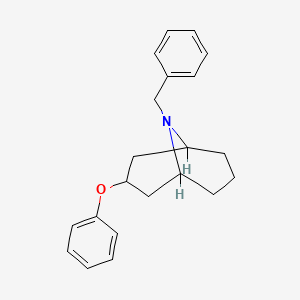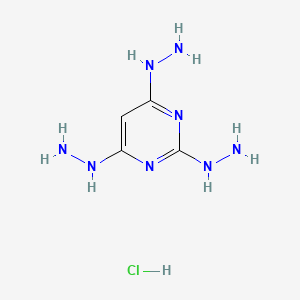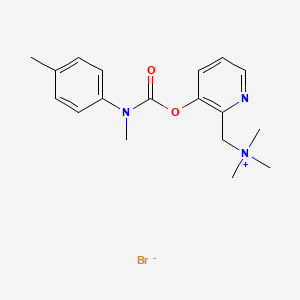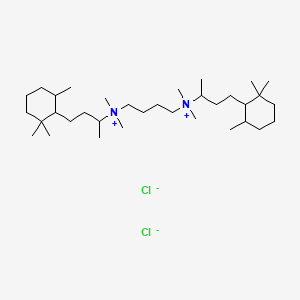
Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) is a complex organic compound with the molecular formula C34H70Cl2N2. This compound is known for its unique structure, which includes a tetramethylene bridge and multiple cyclohexyl and dimethyl groups. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) typically involves a multi-step process. The initial step often includes the formation of the tetramethylene bridge, followed by the introduction of the cyclohexyl and dimethyl groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The final product is then purified using techniques like crystallization or distillation to achieve the required purity levels.
化学反応の分析
Types of Reactions
Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions often result in the formation of new functionalized derivatives.
科学的研究の応用
Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) include:
- Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, monobromide)
- Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, monoiodide)
Uniqueness
The uniqueness of this compound) lies in its specific structural features, such as the tetramethylene bridge and the arrangement of cyclohexyl and dimethyl groups. These structural elements confer distinct chemical and physical properties, making it valuable for various specialized applications.
特性
CAS番号 |
66827-32-5 |
|---|---|
分子式 |
C34H70Cl2N2 |
分子量 |
577.8 g/mol |
IUPAC名 |
4-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]butyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C34H70N2.2ClH/c1-27-17-15-23-33(5,6)31(27)21-19-29(3)35(9,10)25-13-14-26-36(11,12)30(4)20-22-32-28(2)18-16-24-34(32,7)8;;/h27-32H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |
InChIキー |
UJQAGQOKLRSGKY-UHFFFAOYSA-L |
正規SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
